molecular formula C12H17N3O2S2 B4121728 N-(tetrahydrofuran-2-ylmethyl)-2-(thiophen-2-ylacetyl)hydrazinecarbothioamide

N-(tetrahydrofuran-2-ylmethyl)-2-(thiophen-2-ylacetyl)hydrazinecarbothioamide

Cat. No.: B4121728
M. Wt: 299.4 g/mol
InChI Key: RVDMQHQELOMTHM-UHFFFAOYSA-N
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Description

N-(tetrahydrofuran-2-ylmethyl)-2-(thiophen-2-ylacetyl)hydrazinecarbothioamide is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring, a thienyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydrofuran-2-ylmethyl)-2-(thiophen-2-ylacetyl)hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of Tetrahydrofuran Derivative: The synthesis begins with the preparation of a tetrahydrofuran derivative through the reaction of tetrahydrofuran with an appropriate alkylating agent.

    Thienylacetylation: The tetrahydrofuran derivative is then subjected to thienylacetylation using thienylacetic acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the thienylacetyl intermediate.

    Hydrazinecarbothioamide Formation: The final step involves the reaction of the thienylacetyl intermediate with hydrazinecarbothioamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydrofuran-2-ylmethyl)-2-(thiophen-2-ylacetyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles; conditions depend on the nature of the substituent and the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(tetrahydrofuran-2-ylmethyl)-2-(thiophen-2-ylacetyl)hydrazinecarbothioamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-(tetrahydrofuran-2-ylmethyl)-2-(thiophen-2-ylacetyl)hydrazinecarbothioamide: shares structural similarities with other compounds containing tetrahydrofuran, thienyl, and hydrazinecarbothioamide moieties.

    Examples: Compounds such as this compound analogs with different substituents on the thienyl or tetrahydrofuran rings.

Uniqueness

    Structural Features: The unique combination of tetrahydrofuran, thienyl, and hydrazinecarbothioamide groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-[(2-thiophen-2-ylacetyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S2/c16-11(7-10-4-2-6-19-10)14-15-12(18)13-8-9-3-1-5-17-9/h2,4,6,9H,1,3,5,7-8H2,(H,14,16)(H2,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDMQHQELOMTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(tetrahydrofuran-2-ylmethyl)-2-(thiophen-2-ylacetyl)hydrazinecarbothioamide
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N-(tetrahydrofuran-2-ylmethyl)-2-(thiophen-2-ylacetyl)hydrazinecarbothioamide
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N-(tetrahydrofuran-2-ylmethyl)-2-(thiophen-2-ylacetyl)hydrazinecarbothioamide
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N-(tetrahydrofuran-2-ylmethyl)-2-(thiophen-2-ylacetyl)hydrazinecarbothioamide
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N-(tetrahydrofuran-2-ylmethyl)-2-(thiophen-2-ylacetyl)hydrazinecarbothioamide
Reactant of Route 6
N-(tetrahydrofuran-2-ylmethyl)-2-(thiophen-2-ylacetyl)hydrazinecarbothioamide

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